molecular formula C21H19NO2 B1313861 N-(2-hydroxy-2,2-diphenylethyl)benzamide CAS No. 55275-59-7

N-(2-hydroxy-2,2-diphenylethyl)benzamide

Cat. No. B1313861
CAS RN: 55275-59-7
M. Wt: 317.4 g/mol
InChI Key: LRBABYJJEZERLC-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2,2-diphenylethyl)benzamide” is a chemical compound with the molecular weight of 317.39 .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2,2-diphenylethyl)benzamide” is represented by the InChI code 1S/C21H19NO2/c23-20(17-10-4-1-5-11-17)22-16-21(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,24H,16H2,(H,22,23) . The compound crystallizes in the triclinic system with P-1 space group .


Physical And Chemical Properties Analysis

“N-(2-hydroxy-2,2-diphenylethyl)benzamide” has a molecular weight of 317.4 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.

Scientific Research Applications

1. Antioxidant and Antibacterial Activities

  • Summary of Application: This compound has been synthesized and tested for its antioxidant and antibacterial activities . It was compared with other benzamide compounds for these properties.
  • Methods of Application: The compound was synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests . The antibacterial activity was tested against three gram-positive bacteria and three gram-negative bacteria .
  • Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds showed differing degrees of antibacterial activity .

2. Laccase Substrate

  • Summary of Application: This compound is a laccase substrate, which can be used for derivatization of a large variety of substances with nucleophilic substituents .
  • Methods of Application: The compound was used as a substrate in laccase-catalyzed reactions .
  • Results or Outcomes: The substrate affinity of the enzyme is rather low (Km 0.7–1.4 mM) .

3. Industrial Use

  • Summary of Application: This compound is used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
  • Methods of Application: The specific methods of application in these industries are not detailed in the source .
  • Results or Outcomes: The outcomes of its use in these industries are not specified in the source .

4. Drug Discovery

  • Summary of Application: Amide compounds, including this one, have been used in drug discovery .
  • Methods of Application: The specific methods of application in drug discovery are not detailed in the source .
  • Results or Outcomes: The outcomes of its use in drug discovery are not specified in the source .

5. Malaria Parasite Inhibitor

  • Summary of Application: This compound is a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor .
  • Methods of Application: The compound was used as an inhibitor in PfDHODH-catalyzed reactions .
  • Results or Outcomes: The substrate affinity of the enzyme is rather low (Km 0.7–1.4 mM) .

6. Synthesis of Benzamides

  • Summary of Application: This compound is used in the synthesis of benzamide derivatives .
  • Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results or Outcomes: A new, highly efficient and green solid acid catalyst was easily synthesized .

properties

IUPAC Name

N-(2-hydroxy-2,2-diphenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-20(17-10-4-1-5-11-17)22-16-21(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,24H,16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBABYJJEZERLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482882
Record name N-(2-Hydroxy-2,2-diphenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,2-diphenylethyl)benzamide

CAS RN

55275-59-7
Record name N-(2-Hydroxy-2,2-diphenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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